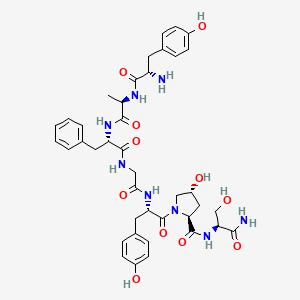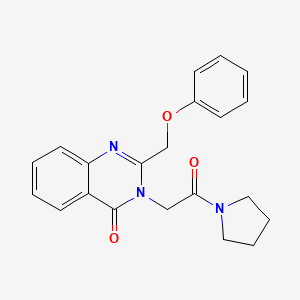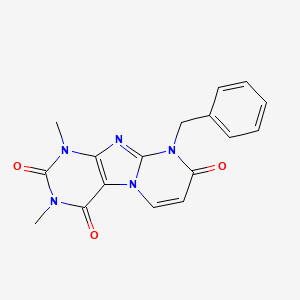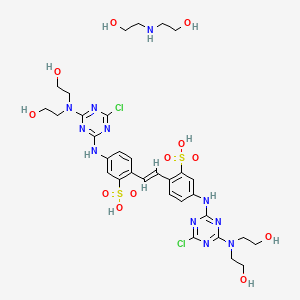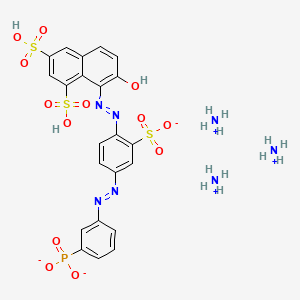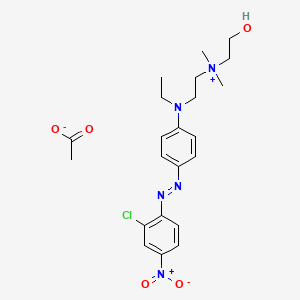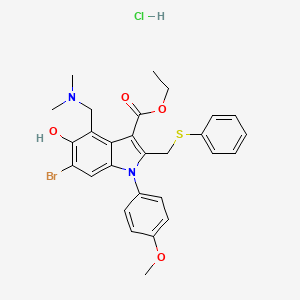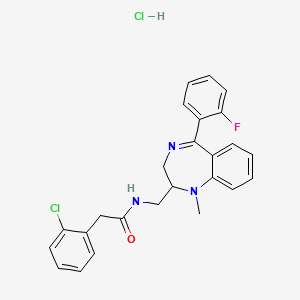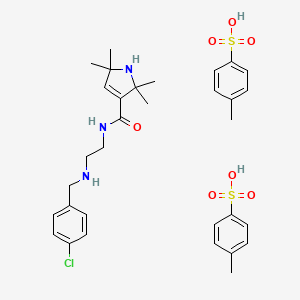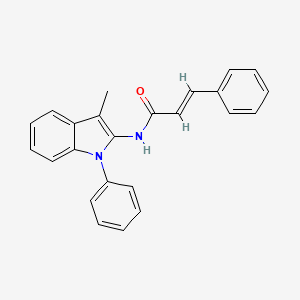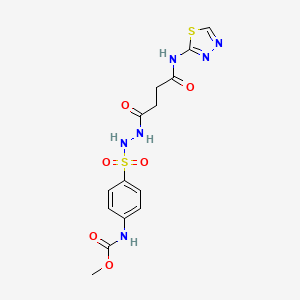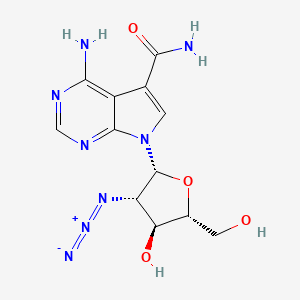![molecular formula C15H43O4Si6 B12721101 1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane CAS No. 94237-16-8](/img/structure/B12721101.png)
1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane is an organosilicon compound with the molecular formula C12H36O4Si5. This compound is known for its unique structure, which includes multiple silicon-oxygen bonds, making it a part of the siloxane family. It is commonly used in various industrial applications due to its chemical stability and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane typically involves the reaction of trimethylsilyl chloride with siloxane compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert it into simpler siloxane compounds.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various siloxane derivatives, which can be further utilized in different applications. For example, oxidation can produce silanol groups, which are useful in the synthesis of other organosilicon compounds .
Scientific Research Applications
1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating biocompatible materials for medical implants and devices.
Mechanism of Action
The mechanism of action of 1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane involves its interaction with various molecular targets. The silicon-oxygen bonds in the compound provide it with unique properties, such as flexibility and resistance to degradation. These properties make it effective in applications where durability and stability are required .
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(trimethylsiloxy)silane
- Tris(trimethylsiloxy)phenylsilane
- 1,1,1,5,5,5-Hexamethyl-3,3-bis(trimethylsiloxy)trisiloxane
Uniqueness
Compared to similar compounds, 1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane stands out due to its specific structural arrangement, which provides it with enhanced chemical stability and unique reactivity. This makes it particularly valuable in applications requiring high-performance materials .
Properties
CAS No. |
94237-16-8 |
|---|---|
Molecular Formula |
C15H43O4Si6 |
Molecular Weight |
456.01 g/mol |
InChI |
InChI=1S/C15H43O4Si6/c1-20(2)16-24(12,13)14-15-25(17-21(3,4)5,18-22(6,7)8)19-23(9,10)11/h14-15H2,1-13H3 |
InChI Key |
LGJLPMYXDWSWCM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)O[Si](C)(C)CC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


